2,6-Dimethyl-2H-indazole
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Overview
Description
2,6-Dimethyl-2H-indazole is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring, with two methyl groups attached at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives.
Scientific Research Applications
2,6-Dimethyl-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It serves as a core structure in the development of pharmaceutical drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . By binding to these targets, this compound can modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
1H-Indazole: Another tautomer of indazole with similar biological activities but different stability and reactivity.
2H-Indazole: The parent compound of 2,6-Dimethyl-2H-indazole, lacking the methyl groups at the 2 and 6 positions.
3-Methyl-2H-indazole: A derivative with a methyl group at the 3 position, exhibiting distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of two methyl groups at specific positions, which can influence its reactivity, stability, and biological activity. This structural modification can enhance its selectivity and potency in various applications compared to its analogs.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,6-dimethylindazole |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8-6-11(2)10-9(8)5-7/h3-6H,1-2H3 |
InChI Key |
WBJKFBZKQNSDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(C=C2C=C1)C |
Origin of Product |
United States |
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